molecular formula C11H12Cl3N B1669140 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 86215-36-3

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No. B1669140
CAS RN: 86215-36-3
M. Wt: 264.6 g/mol
InChI Key: KAGBHVBIOJBGBD-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a chemical compound with the molecular formula C12H14Cl3N .


Synthesis Analysis

The synthesis of similar bicyclo[3.1.0]hexane compounds involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .

Scientific Research Applications

Synthesis Techniques and Chemistry

  • Novel Synthesis Methods : A significant advancement in the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which include compounds like 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, was achieved through a three-component reaction. This method, involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride, is notable for its eco-friendliness, excellent yields, short reaction time, and use of inexpensive, readily available materials (Ghorbani et al., 2016).

  • Chemical Characteristics and Reactivity : In 2015, research on the synthesis of various 3-azabicylo[3.1.0]hexanes, including those similar to 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, showed successful synthesis via 1,5-C–H insertion of cyclopropylmagnesium carbenoids. This highlighted the reactivity of the C–H bond adjacent to a nitrogen atom, key in understanding the chemical behavior of such compounds (Kimura et al., 2015).

Biological Applications and Potential

  • Potential in Antidepressant Development : A notable application of1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is its role as an inhibitor in the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound has been researched for its antidepressant-like effects, highlighting its potential in the development of new antidepressant drugs. Studies have shown its ability to reduce immobility in animal tests like the forced swim test, indicating its potential efficacy in treating depression (Skolnick et al., 2003).
  • Triple Reuptake Inhibition : Further exploring its role in neurotransmitter reuptake inhibition, research on similar compounds in the 3-azabicyclo[3.1.0]hexane series has demonstrated their capability as potent and selective triple reuptake inhibitors. This quality is significant for their potential application in treating disorders related to the dysregulation of serotonin, norepinephrine, and dopamine (Micheli et al., 2010).

  • Exploration in Bioactive Compound Synthesis : The azabicyclo[3.1.0]hexane core structure has been identified as a key element in the synthesis of biologically active compounds. Its incorporation into different molecular frameworks has been explored for the development of pharmacologically active products, showing versatility and potential in drug discovery (Jida et al., 2007).

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Safety And Hazards

The safety data sheet for a similar compound, 1-(3-Chlorophenyl)piperazine hydrochloride, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGBHVBIOJBGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

CAS RN

86215-36-3
Record name 3-Azabicyclo[3.1.0]hexane, 1-(3,4-dichlorophenyl)-, hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The dopamine uptake transporter binding assay was performed according to the methods described in Madras et al., 1989, Mol. Pharmacol. 36(4):518–524 and Javitch et al., 1984, Mol. Pharmacol. 26(1):35–44. The receptor source was guinea pig striatal membranes; the radioligand was [3H]WIN 35,428 (DuPont-NEN, Boston, Mass.) (60–87 Ci/mmol) at a final ligand concentration of 2.0 nM; the non-specific determinant 1 μM 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-[3-phenylpropyl]piperazine dihydrochloride (“GBR 12909”), a high-affinity dopamine uptake inhibitor; reference compound was also GBR 12909. (−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl was obtained according to the method of Example 5, above. Reactions were carried out in 50 mM TRIS-HCl (pH 7.4), containing 120 mM NaCl and at 0° C. to 4° C. for two hours. The reaction was terminated by rapid vacuum filtration onto glass fiber filters. Radioactivity trapped in the filters was determined and compared to control values in order to ascertain the interactions of the test compound with the dopamine uptake site. The data are reported in Table 1 below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 2
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 3
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 4
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 5
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 6
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

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